4,5-Diethyl-2H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39538-72-2 |
|---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
4,5-diethyl-2H-triazole |
InChI |
InChI=1S/C6H11N3/c1-3-5-6(4-2)8-9-7-5/h3-4H2,1-2H3,(H,7,8,9) |
InChI Key |
XUHOSAJLEIASKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNN=C1CC |
Origin of Product |
United States |
Synthesis Methodologies for 4,5 Diethyl 2h 1,2,3 Triazole and Its Derivatives
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its reliability, high yields, and exceptional regioselectivity. organic-chemistry.orgrsc.org This reaction typically proceeds under mild conditions and tolerates a wide array of functional groups. nih.gov
The CuAAC reaction is renowned for its exclusive or near-exclusive production of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This high regioselectivity arises from a mechanism that is distinct from the concerted thermal cycloaddition. The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097). organic-chemistry.orgacs.org This directed pathway ensures that the C4 of the triazole ring is derived from the terminal carbon of the alkyne. The uncatalyzed thermal reaction, in contrast, requires higher temperatures and generally results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov
A variety of catalyst systems can be employed for CuAAC, with the active species being the copper(I) ion. acs.org While Cu(I) salts like cuprous bromide or iodide can be used directly, it is more common to generate the Cu(I) catalyst in situ from a copper(II) source and a reducing agent. wikipedia.org This approach avoids the instability of Cu(I) salts, which can disproportionate or oxidize.
Microwave irradiation has also been successfully employed to accelerate the reaction, significantly reducing synthesis times. nih.govnih.gov The reaction is robust and can be performed in a range of solvents, including aqueous systems, making it highly versatile. organic-chemistry.org
| Catalyst System | Common Reducing Agent | Typical Solvents | Temperature |
| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O, DMF, DMSO | Room Temperature |
| CuI | (none required) | THF, CH₃CN, Toluene | Room Temperature to mild heating |
| Cu(OAc)₂ | Sodium Ascorbate | Ethanol, Methanol | Room Temperature |
| [Cu(CH₃CN)₄]PF₆ | (none required) | Dichloromethane, THF | Room Temperature |
The synthesis of a 4,5-diethyl-1,2,3-triazole requires the use of 3-hexyne (B1328910) as the alkyne precursor. As 3-hexyne is an internal alkyne, its application in the standard CuAAC reaction is problematic. The mechanism of CuAAC relies on the presence of a terminal proton on the alkyne to form a key copper acetylide intermediate. wikipedia.orgacs.org Consequently, the reaction is generally limited to terminal alkynes. The cycloaddition of internal alkynes with azides using copper catalysis is considered very challenging and often inefficient, making this route unsuitable for the direct synthesis of 1-substituted-4,5-diethyl-1,2,3-triazoles. rsc.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Routes
As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to a different regioisomer of the 1,2,3-triazole ring. acs.org Crucially, unlike its copper-catalyzed counterpart, the RuAAC is highly effective for reactions involving internal alkynes. thieme-connect.deorganic-chemistry.org
When terminal alkynes are used, the RuAAC selectively yields 1,5-disubstituted 1,2,3-triazoles, the opposite regioisomer to that obtained via CuAAC. acs.orgorganic-chemistry.org The mechanism does not involve the formation of a metal acetylide. Instead, it is proposed to proceed through the formation of a six-membered ruthenacycle intermediate via oxidative coupling. wikipedia.orgorganic-chemistry.orgresearchgate.net This intermediate then undergoes reductive elimination to furnish the triazole product. researchgate.net This distinct mechanistic pathway is key to its ability to effectively catalyze the reaction of internal alkynes, leading to fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov
The most effective catalysts for RuAAC are ruthenium(II) complexes, particularly those containing the pentamethylcyclopentadienyl (Cp*) ligand. wikipedia.orgorganic-chemistry.org These catalysts have demonstrated broad substrate scope, promoting the cycloaddition of various organic azides with both terminal and internal alkynes. organic-chemistry.org The reaction of an azide with an internal alkyne like 3-hexyne using a ruthenium catalyst provides a direct and highly regioselective route to 1-substituted-4,5-diethyl-1,2,3-triazoles. thieme-connect.deresearchgate.net The reaction tolerates a wide range of functional groups and can often be performed at ambient temperatures, making it suitable for sensitive substrates. acs.orgorganic-chemistry.org
| Catalyst | Typical Solvents | Temperature | Substrate Scope |
| CpRuCl(PPh₃)₂ | Benzene, Toluene, THF | 80 °C - Reflux | Terminal & Internal Alkynes |
| CpRuCl(COD) | Benzene, 1,2-Dichloroethane (DCE) | Room Temp to 80 °C | Terminal & Internal Alkynes |
| CpRuCl(NBD) | Toluene, Dioxane | Room Temp to mild heating | Terminal & Internal Alkynes |
| [CpRuCl]₄ | Dichloromethane, Toluene | Mild heating | Terminal & Internal Alkynes |
Relevance to 4,5-Diethyl-1,2,3-Triazole Formation
The synthesis of 4,5-disubstituted-2H-1,2,3-triazoles provides a direct strategic framework for the formation of 4,5-Diethyl-1,2,3-triazole. One established method involves a two-step process starting from appropriately substituted precursors. For instance, the synthesis of 4,5-diaryl-2H-1,2,3-triazoles has been achieved by first reacting substituted benzyl (B1604629) carbaldehydes with corresponding phenylacetonitriles to form (Z)-substituted diarylacrylonitrile analogues. nih.gov Subsequently, these intermediates are treated with sodium azide (NaN₃) and ammonium (B1175870) chloride (NH₄Cl) in a solution of DMF/H₂O under reflux conditions to yield the final 4,5-disubstituted-2H-1,2,3-triazole. nih.gov
To adapt this for 4,5-diethyl-1,2,3-triazole, the analogous starting materials would be propanal and butyronitrile, which would undergo condensation to form (Z)-3-ethyl-2-hexenenitrile. The subsequent reaction of this diethyl-substituted acrylonitrile (B1666552) with sodium azide would be expected to produce the target compound. Another direct and fundamental approach is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. wikipedia.org For the specific synthesis of 4,5-diethyl-1,2,3-triazole, the reaction would involve 3-hexyne as the alkyne component and a suitable azide.
Other Cycloaddition Reactions
Cycloaddition reactions are the cornerstone of 1,2,3-triazole synthesis, offering diverse pathways to substituted derivatives.
Huisgen 1,3-Dipolar Cycloaddition under Solvent-Free Conditions
The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne or alkene) to form a five-membered ring. wikipedia.org The development of solvent-free conditions for this reaction aligns with the principles of green chemistry. A one-pot, three-component coupling of alkyl halides, sodium azide, and terminal alkynes can be performed over a copper(II) sulfate (B86663) catalyst supported on alumina (B75360) (Cu/Al₂O₃) using ball-milling, completely avoiding the use of hazardous organic solvents. rsc.org This method generates the azide in situ, enhancing safety by avoiding the handling of potentially hazardous azide compounds. rsc.org Another approach involves a one-step, catalyst-free reaction between a terminal alkene and a terminal azide at elevated temperatures, which proceeds efficiently with stoichiometric ratios and requires no further purification. rsc.org
| Method | Components | Catalyst/Conditions | Key Features |
| Ball-Milling | Alkyl halide, Sodium azide, Terminal alkyne | Cu/Al₂O₃ | Solvent-free; in situ azide formation; recyclable catalyst rsc.org |
| Thermal Reaction | Terminal alkene, Terminal azide | Elevated temperature | Solvent- and catalyst-free; no purification needed rsc.org |
Metal-Free Cycloaddition-Denitration Processes for 4,5-Disubstituted N-Unsubstituted 1,2,3-Triazoles
The synthesis of N-unsubstituted 1,2,3-triazoles is of significant interest, and metal-free approaches are particularly desirable to avoid metal contamination in products. nih.gov One such strategy involves the reaction of nitroolefins with sodium azide, mediated by p-Toluenesulfonic acid (p-TsOH), which enables a rapid synthesis of 4-aryl-NH-1,2,3-triazoles in high yields. organic-chemistry.org Ion exchange resins like Amberlyst-15 have also been successfully used to promote this reaction, offering the advantage of being recyclable for multiple uses without losing catalytic activity. organic-chemistry.org Furthermore, a metal- and additive-free multicomponent reaction has been developed for synthesizing 4,5-disubstituted 1H-1,2,3-triazoles from phosphonium (B103445) salts, aldehydes, and sodium azide. organic-chemistry.org
Three-Component Reactions (e.g., enaminones, tosylhydrazine, and primary amines)
Three-component reactions provide an efficient pathway to construct complex molecules in a single step. A notable example is the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles from enaminones, tosylhydrazine, and primary amines. organic-chemistry.org This metal- and azide-free method proceeds through a cascade of dual C-N bond formation, N-N bond formation, and an acyl migration-based C-C bond formation. organic-chemistry.org While several catalysts can be used, molecular iodine (I₂) in DMSO has been identified as a particularly efficient catalyst for this transformation. tandfonline.com This approach highlights the versatility of using readily available starting materials to build the triazole core without resorting to potentially hazardous azides. researchgate.net
Reactions involving Sodium Azide with Variously Substituted Precursors
Sodium azide is a common and versatile nitrogen source for synthesizing 1,2,3-triazoles. frontiersin.orgnih.gov It can be used in various cycloaddition reactions with different precursors to yield a wide array of substituted triazoles.
With Diarylacrylonitriles: As mentioned, (Z)-2,3-diarylacrylonitriles react with sodium azide in the presence of ammonium chloride to form 4,5-diaryl-2H-1,2,3-triazoles. nih.gov
With Chalcones: A one-pot, three-component reaction of chalcones, sodium azide, and halogenated aromatics using a cuprous oxide catalyst can selectively prepare N2-substituted-1,2,3-triazoles with yields up to 98%. frontiersin.orgnih.gov
With Alkenyl Halides: In the presence of a palladium catalyst, alkenyl halides can react with sodium azide to form 1,2,3-triazoles. researchgate.net
With Dibromopropanoic Acids: 4-Aryl-1H-1,2,3-triazoles can be synthesized from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide using copper(I) iodide as a catalyst. organic-chemistry.org
The following table summarizes these reactions:
| Precursor | Catalyst/Reagents | Product Type |
| Diarylacrylonitriles | NH₄Cl, DMF/H₂O | 4,5-Diaryl-2H-1,2,3-triazoles nih.gov |
| Chalcones, Halogenated aromatics | Cuprous oxide | N2-substituted-1,2,3-triazoles frontiersin.orgnih.gov |
| Alkenyl Halides | Palladium complex | Substituted 1,2,3-triazoles researchgate.net |
| anti-3-Aryl-2,3-dibromopropanoic acids | Copper(I) iodide, Cs₂CO₃ | 4-Aryl-1H-1,2,3-triazoles organic-chemistry.org |
Control of Regioselectivity in 1,2,3-Triazole Formation
A significant challenge in the synthesis of 1,2,3-triazoles from asymmetric alkynes is controlling the regioselectivity—that is, determining the position of the substituents on the triazole ring. The Huisgen 1,3-dipolar cycloaddition, when conducted under thermal conditions, typically produces a mixture of both 1,4-disubstituted and 1,5-disubstituted regioisomers. wikipedia.orgnih.gov This lack of selectivity can lead to low yields of the desired product and complex purification procedures. nih.gov
The discovery of metal-catalyzed azide-alkyne cycloaddition (MAAC) reactions revolutionized the field by providing powerful tools for regiocontrol. nih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, often considered the premier example of "click chemistry," is highly regioselective, exclusively producing 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgscielo.br The use of a copper(I) catalyst dramatically increases the reaction rate and allows the reaction to proceed at room temperature, often in aqueous solutions. nih.govnih.gov
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed version, the use of a ruthenium catalyst selectively yields the 1,5-disubstituted 1,2,3-triazole regioisomer. wikipedia.orgnih.gov Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can proceed with both terminal and internal alkynes. wikipedia.org
The choice of catalyst is therefore the primary method for controlling the regiochemical outcome of the cycloaddition between an azide and a terminal alkyne. Beyond catalysis, steric and electronic factors of the substrates themselves can also influence the regioselectivity of the reaction. wikipedia.orgnih.gov For instance, in non-catalyzed reactions, arylacetylenes reacting with azides in hot water tend to give 1,4-disubstituted products, whereas aliphatic alkynes often yield a mixture of isomers. rsc.org
Factors Influencing N1, N2, N3 Regioselectivity
The regioselectivity of N-substitution on a pre-formed 4,5-disubstituted 1,2,3-triazole ring is a complex issue governed by a combination of electronic and steric factors, as well as reaction conditions such as the choice of electrophile, solvent, base, catalyst, and temperature. scielo.brresearchgate.net The 1,2,3-triazole core possesses three nitrogen atoms that are all potential nucleophiles, which can lead to a mixture of N1, N2, and N3 substituted products. researchgate.net
For a 4,5-diethyl-1,2,3-triazole, the substitution pattern is heavily influenced by the following:
Steric Hindrance : The presence of ethyl groups at the C4 and C5 positions creates significant steric bulk around the adjacent N1 and N3 atoms. This disfavors the approach of electrophiles to these positions, thereby making the N2 position more accessible. researchgate.netnih.gov This steric effect is a preponderant factor in directing substitution to the N2 nitrogen. researchgate.net
Reaction Conditions : The choice of catalyst can selectively activate one nitrogen atom over the others. For instance, palladium-catalyzed N-arylation has been shown to be highly selective for the N2 position when using sterically hindered phosphine (B1218219) ligands. scielo.br The nature of the solvent and base can also influence the tautomeric equilibrium of the NH-triazole, thereby affecting which nitrogen acts as the nucleophile. researchgate.net
| Factor | Influence on Regioselectivity for 4,5-Diethyl-1,2,3-Triazole |
| Steric Effects | Ethyl groups at C4 and C5 hinder N1 and N3, favoring N2 substitution. researchgate.netnih.gov |
| Electronic Effects | N2-H tautomer is often the most stable, favoring N2 reactivity. scielo.brresearchgate.net |
| Catalyst | Specific catalysts/ligands (e.g., Palladium with hindered phosphines) can direct arylation to N2. scielo.br |
| Solvent/Base | Can alter the tautomeric equilibrium and influence the site of substitution. researchgate.net |
Strategies for Obtaining N2-Substituted Triazoles
Given the unique properties and applications of N2-substituted 1,2,3-triazoles, several synthetic strategies have been developed to obtain them regioselectively. scielo.brresearchgate.net
Substitution on a Pre-formed Ring : The most direct approach for synthesizing N2-substituted 4,5-diethyl-1,2,3-triazole is the alkylation or arylation of the corresponding NH-triazole. Due to the steric hindrance from the 4,5-diethyl groups, reactions at the N2 position are favored. researchgate.net Palladium-catalyzed N-arylation reactions, in particular, have demonstrated high selectivity for the N2 position on 4,5-disubstituted triazoles. scielo.br
Oxidative Cyclization of Hydrazones : A classical and widely used method involves the oxidative cyclization of bis-arylhydrazones derived from 1,2-dicarbonyl compounds. researchgate.net This method directly constructs the N2-substituted triazole core. The use of copper as a catalyst can lead to cleaner reactions and improved yields. researchgate.netnih.gov More recent variations include the copper-catalyzed oxidative cyclization between oximes and diazo compounds. scielo.br
Boulton-Katritzky Rearrangement : This method involves the rearrangement of other heterocyclic systems, such as oxadiazoles, into N2-substituted 1,2,3-triazoles. researchgate.net It is a less common approach, partly due to the difficulty in synthesizing the required starting materials. scielo.brresearchgate.net
From Geminal Diazides : A novel approach involves the reaction of readily accessible geminal diazides with organic hydrazines under mild thermolysis conditions to generate a broad spectrum of N2-alkyl- and N2-aryl-1,2,3-triazoles. acs.org
Regioselective Synthesis of 1,4,5-Trisubstituted Triazoles
The synthesis of 1,4,5-trisubstituted triazoles, such as a 1-substituted-4,5-diethyl-1,2,3-triazole, requires methods that control the substitution pattern from the outset.
Cycloaddition with Internal Alkynes : The Huisgen 1,3-dipolar cycloaddition between an azide and an internal alkyne (in this case, 3-hexyne) can produce 1,4,5-trisubstituted triazoles. nih.gov However, thermal reactions often lack regioselectivity and require high temperatures. nih.govnih.gov Ruthenium catalysts are known to favor the formation of 1,5-disubstituted products from terminal alkynes, but their use with internal alkynes can provide access to fully substituted triazoles. organic-chemistry.org
Multi-component Reactions : One-pot, multi-component reactions provide an efficient route. A copper-catalyzed three-component reaction of an azide, a terminal alkyne, and an aryl halide can yield 1,4,5-trisubstituted 1,2,3-triazoles with high regioselectivity. organic-chemistry.org A notable strategy involves trapping an in situ generated copper(I) triazolide intermediate with an electrophile. nih.gov For instance, the reaction of an azide and a terminal alkyne catalyzed by copper(I) iodide can form an intermediate that is then trapped by iodine to produce a 5-iodo-1,4-disubstituted-1,2,3-triazole, which can be further functionalized. organic-chemistry.org
Reactions of β-Carbonyl Phosphonates and Azides : A versatile method for synthesizing functionalized triazoles involves the reaction of β-carbonyl phosphonates with azides. nih.govacs.org This approach allows for the regio- and chemoselective synthesis of 1,4,5-trisubstituted triazoles under mild conditions. nih.govacs.org
Mechanistic Investigations of Synthetic Pathways
Understanding the mechanisms of triazole formation is crucial for optimizing reaction conditions and controlling regioselectivity. Investigations have involved the isolation and characterization of intermediates, kinetic studies, and computational modeling.
Elucidation of Reaction Intermediates (e.g., alkenyl azo/imino hydrazone, triazolyl-copper complex)
Several key intermediates have been identified in various synthetic pathways leading to 1,2,3-triazoles.
Triazolyl-Copper Complex : In the widely used CuAAC reaction, the formation of a copper acetylide is the first step. This reacts with the azide to form a six-membered copper-containing intermediate, which then leads to the triazole product. nih.gov The resulting triazolyl-copper complex can be a stable intermediate. nih.govfrontiersin.org Its reactivity can be influenced by factors like temperature, potentially leading to different products. nih.govfrontiersin.org In some multi-component reactions, this triazolyl copper(I) intermediate is deliberately formed and then intercepted by another reagent, such as an electrophile or a 2H-azirine, to generate polyfunctionalized triazoles. organic-chemistry.orgacs.org
Alkenyl Azo/Imino Hydrazone Intermediates : Mechanistic studies of reactions forming N2-substituted triazoles, such as the reaction of ketene (B1206846) N,S-acetals with aryldiazonium salts, have revealed that the reaction proceeds via alkenyl azo or imino hydrazone intermediates. researchgate.net
Cesium-Chelated Enolates : In the synthesis of triazoles from β-carbonyl phosphonates and azides, NMR spectroscopy and X-ray crystallography have confirmed the involvement of a cesium-chelated Z-enolate intermediate. nih.govacs.org This intermediate acts as an efficient dipolarophile in the [3+2] cycloaddition and significantly influences the reaction's chemo- and regioselectivity. nih.gov
Role of Radical Procedures
While many triazole syntheses proceed through polar, cycloaddition mechanisms, radical pathways have also been identified. In the Cu/I-catalyzed cyclization of certain precursors, the formation of the N-N bond and subsequent aromatization to the 1,2,3-triazole derivative occurs through a radical process. nih.govfrontiersin.org Similarly, the conversion of bis(arylhydrazones) into N2-aryl-1,2,3-triazoles can involve a radical cation intermediate generated via a single-electron transfer (SET) to a Cu(II) species. frontiersin.org
DFT and Computational Studies on Transition States and Reaction Driving Forces
Density Functional Theory (DFT) and other computational methods have provided deep insights into the mechanisms of 1,2,3-triazole synthesis.
Tautomer Stability : DFT calculations have been used to study the relative stability of the different tautomers of 1,2,3-triazoles. For 4-phenyl-1,2,3-triazole, the N2-H tautomer was calculated to be the most stable, which helps explain the preference for N2-substitution in many cases. scielo.brresearchgate.net
Reaction Mechanisms and Regioselectivity : Computational studies have been employed to elucidate the nonconcerted mechanism of the CuAAC reaction, which proceeds through metallacycle intermediates. iosrjournals.org DFT studies on the [3+2] cycloaddition reaction between azides and alkynes have been used to analyze the potential energy surface and calculate the activation barriers for the formation of different regioisomers (e.g., 1,4- vs. 1,5-), explaining the high regioselectivity observed under specific catalytic conditions. mdpi.com
Driving Forces : For reactions like the B(C6F5)3-catalyzed dehydrogenative cyclization of N-tosyl-hydrazones with anilines to form 1,2,4-triazoles, DFT calculations have identified the rate-determining step and the driving forces of the reaction, revealing the importance of an intramolecular hydrogen transfer step. nih.gov These types of studies provide a sophisticated understanding of the reaction mechanism at a molecular level. nih.gov
Green Chemistry Approaches in 1,2,3-Triazole Synthesis
Traditional methods for the synthesis of 1,2,3-triazoles often rely on the use of volatile organic solvents and hazardous reagents. In contrast, green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize less toxic substances. Key strategies in this endeavor include the use of green solvents and the development of highly efficient and recyclable catalysts.
The choice of solvent is a critical factor in the environmental impact of a chemical process. Green solvents are characterized by their low toxicity, high boiling points, and biodegradability.
Glycerol (B35011): As a byproduct of biodiesel production, glycerol is an abundant, inexpensive, and biodegradable solvent. nih.govscielo.brscielo.br Its high polarity and ability to form hydrogen bonds make it an excellent medium for a variety of organic reactions, including the synthesis of 1,2,3-triazoles. While direct synthesis of 4,5-Diethyl-2H-1,2,3-triazole in glycerol has not been extensively documented, the synthesis of various 1,4-disubstituted 1,2,3-triazoles in glycerol has been successfully demonstrated, suggesting the feasibility of adapting this method for 4,5-disubstituted analogues. nih.govscielo.brscielo.br For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of triazole synthesis, proceeds efficiently in glycerol. nih.gov
Water: Water is the ultimate green solvent due to its non-toxicity, availability, and non-flammable nature. The hydrophobic effect can enhance reaction rates and selectivity in aqueous media. The synthesis of 1,4-disubstituted 1,2,3-triazoles in water, often catalyzed by copper, has been widely reported. semanticscholar.orgresearchgate.net The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles has also been achieved in water, indicating the potential for synthesizing 4,5-disubstituted derivatives in this environmentally benign solvent. nih.gov
Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of two or more components that, at a particular molar ratio, form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, non-toxic, and can be prepared from readily available starting materials. mdpi.comthieme-connect.com DESs have been successfully employed in the metal-free synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles. mdpi.comthieme-connect.com The unique solvent properties of DESs can influence reaction rates and regioselectivity, offering a promising avenue for the controlled synthesis of specifically substituted triazoles.
| Green Solvent | Key Advantages | Representative Application in Triazole Synthesis | Potential for this compound Synthesis |
|---|---|---|---|
| Glycerol | Biodegradable, low cost, high boiling point | Synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC. nih.govscielo.br | Adaptable for the cycloaddition of 3-hexyne with an azide source. |
| Water | Non-toxic, readily available, non-flammable | Copper-catalyzed synthesis of 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles. semanticscholar.orgnih.gov | Feasible for the synthesis from diethylacetylene and a suitable azide precursor. |
| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, tunable properties | Metal-free synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles. mdpi.comthieme-connect.com | Offers a metal-free alternative for the synthesis of the target compound. |
Nanoparticle catalysts offer several advantages over their bulk counterparts, including high surface-area-to-volume ratios, which can lead to enhanced catalytic activity and selectivity. Furthermore, they can often be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry.
Copper Nanoparticles (CuNPs): Copper nanoparticles have emerged as highly efficient and recyclable catalysts for the synthesis of 1,2,3-triazoles via the CuAAC reaction. semanticscholar.orgresearchgate.netresearchgate.net They can be supported on various materials such as charcoal, silica, or polymers, which enhances their stability and facilitates their recovery. semanticscholar.orgresearchgate.net The use of CuNPs often allows for milder reaction conditions and can be compatible with green solvents like water and glycerol. bohrium.comroyalsocietypublishing.org While most reported examples focus on the synthesis of 1,4-disubstituted 1,2,3-triazoles, the catalytic system is, in principle, applicable to the reaction of internal alkynes, such as 3-hexyne (diethylacetylene), which would be a key starting material for this compound.
Research has demonstrated the utility of heterogeneous CuO nanoparticles for the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles. researchgate.net This suggests that such catalytic systems could be adapted for the synthesis of 4,5-disubstituted triazoles from appropriate precursors.
| Nanoparticle Catalyst | Support Material | Solvent | Advantages | Relevance to this compound Synthesis |
|---|---|---|---|---|
| Copper Nanoparticles (CuNPs) | Nanocellulose | Glycerol | High efficiency, catalyst recyclability, environmentally benign solvent. bohrium.com | A promising system for the cycloaddition of 3-hexyne. |
| Copper Nanoparticles (CuNPs) | Activated Carbon | Water | Heterogeneous catalysis, easy separation, use of water as a green solvent. semanticscholar.org | Applicable to the aqueous synthesis of 4,5-disubstituted triazoles. |
| Copper(0) Nanoparticles | Magnetic Nanoparticles (Fe3O4@SiO2) | Water | Magnetic recoverability, high stability, excellent yields. royalsocietypublishing.org | Facilitates easy catalyst separation in the synthesis of the target compound. |
Chemical Reactivity and Derivatization Strategies of 4,5 Diethyl 2h 1,2,3 Triazole
Functional Group Transformations at Positions 4 and 5
The ethyl substituents at the C4 and C5 positions of the 4,5-Diethyl-2H-1,2,3-triazole ring offer limited direct reactivity. However, the triazole core can be synthesized with a variety of functional groups at these positions, which are then amenable to a range of transformations.
Nucleophilic Substitution Reactions of Halogenated Analogs
Halogenated 1,2,3-triazoles, particularly bromo-substituted derivatives, are valuable precursors for introducing a variety of functional groups through nucleophilic substitution reactions. While direct halogenation of this compound is not a common strategy, the synthesis of 4,5-dihalo-1,2,3-triazoles allows for subsequent derivatization.
A prominent strategy involves a bromine-lithium exchange reaction. For instance, 4,5-dibromo-1-substituted-1H-1,2,3-triazoles and 4,5-dibromo-2-substituted-2H-1,2,3-triazoles can react with butyllithium (B86547) at low temperatures. This reaction preferentially occurs at the C5 position, generating a lithiated intermediate. This powerful nucleophile can then be quenched with a range of electrophiles to introduce new substituents at the C5 position.
| Electrophile | Resulting C5-Substituent |
| Aqueous ammonium (B1175870) chloride | -H |
| Carbon dioxide | -COOH |
| Methyl chloroformate | -COOCH₃ |
| Benzophenone | -C(OH)Ph₂ |
| Dimethyl disulfide | -SCH₃ |
| Diphenyl disulfide | -SPh |
This regioselective functionalization underscores the utility of halogenated triazoles as versatile synthetic intermediates.
Reductive Transformations to Dihydro-1,2,3-triazoles
The 1,2,3-triazole ring is an aromatic heterocycle and exhibits considerable stability. As such, it is generally resistant to reduction under standard catalytic hydrogenation conditions. The delocalized π-electron system across the five-membered ring contributes to this stability, making the reduction of the triazole core to a dihydro-1,2,3-triazole a challenging and infrequently reported transformation. The focus of reductive strategies in the context of 1,2,3-triazoles is typically on the functional groups attached to the ring rather than the heterocyclic core itself.
Regioselective Reductions (e.g., of diesters at C5 vs. C4)
In contrast to the stability of the triazole ring, functional groups at the C4 and C5 positions can undergo selective reductions. A notable example is the regioselective reduction of 1-substituted 1,2,3-triazole 4,5-diesters. Studies have shown that the ester group at the C5 position is more reactive towards reduction by sodium borohydride (B1222165) than the ester group at the C4 position. uq.edu.aunih.gov
This regioselectivity is attributed to the lower electron density at the C5 position and the carbonyl carbon of the C5 ester group. uq.edu.aunih.gov The reactivity and the time required for the reduction can be influenced by the nature of the substituent at the N1 position of the triazole ring. uq.edu.aunih.gov For instance, the presence of a β-hydroxyl group on the N1-substituent can enhance the rate of reduction of the C5 ester group. uq.edu.aunih.gov
This selective reduction provides a valuable synthetic route to 1,2,3-triazole-4-carboxylate-5-methanol derivatives, which are useful building blocks for more complex molecules.
N-Derivatization and Alkylation Processes
The nitrogen atoms of the 1,2,3-triazole ring are key sites for derivatization, allowing for the introduction of a wide range of substituents that can modulate the compound's properties.
Methylation and other N-Alkylation Reactions
The methylation and N-alkylation of 1,2,3-triazoles can lead to a mixture of N1 and N2 isomers, with the regioselectivity influenced by the alkylating agent, the base, and the solvent used. For a 4,5-disubstituted-2H-1,2,3-triazole, alkylation can occur at either the N1 or N2 position.
The reaction of the sodium salt of a 1,2,4-triazole (B32235) with iodomethane (B122720) has been shown to be an effective method for methylation. Similar principles apply to 1,2,3-triazoles. The use of a base such as sodium methoxide (B1231860) to deprotonate the triazole, followed by reaction with an alkyl halide, is a common strategy. The choice of base can be critical; for example, weaker bases like triethylamine (B128534) may be ineffective at deprotonating the triazole.
The ratio of N1 to N2 alkylated products can be influenced by steric and electronic factors of the substituents on the triazole ring.
Amidation and Hydrolysis Reactions
Carboxylic acid functionalities attached to the 1,2,3-triazole ring, often introduced via the methods described in section 3.1.1, can be readily converted to amides. Standard peptide coupling conditions, such as the use of a carbodiimide (B86325) reagent or conversion to an acyl chloride followed by reaction with an amine, can be employed. For example, the synthesis of 1,4,5-trisubstituted-1,2,3-triazole derivatives has been achieved through the cyclization of azides with active methylene (B1212753) ketones, where one of the substituents is an amide group.
Upon conducting a comprehensive review of scientific literature, it has become apparent that detailed research findings specifically focusing on the chemical reactivity and derivatization strategies of This compound , particularly its participation in cycloaddition reactions and the formation of polyheterocyclic systems, are not extensively documented. The available body of research on triazole chemistry tends to focus on derivatives with other substitution patterns or the synthesis of the triazole ring itself through various cycloaddition methodologies.
Therefore, providing a thorough and scientifically accurate article that strictly adheres to the requested outline for "this compound" is not feasible based on the currently accessible scientific literature. General principles of triazole reactivity can be inferred, but specific experimental data, reaction conditions, and yields for the diethyl derivative in the context of the requested subsections are not available.
To generate the requested article, specific studies detailing the use of this compound as a building block in cycloaddition reactions and in the synthesis of polyheterocyclic systems would be required. Without such dedicated research, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and detail.
Advanced Structural and Spectroscopic Characterization of 4,5 Diethyl 2h 1,2,3 Triazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of triazole derivatives, offering detailed insights into the molecular framework in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the constitution of 4,5-Diethyl-2H-1,2,3-triazole. The ¹H NMR spectrum would be expected to show characteristic signals for the two ethyl groups. Specifically, a triplet and a quartet for each ethyl group, arising from spin-spin coupling between the methyl and methylene (B1212753) protons. The chemical shifts of the methylene protons would be influenced by their proximity to the triazole ring.
In the ¹³C NMR spectrum, distinct signals would be observed for the methyl and methylene carbons of the ethyl substituents, as well as for the two carbon atoms within the triazole ring. The chemical shifts of the triazole carbons provide valuable information about the electronic environment within the heterocyclic ring. For substituted 1,2,3-triazoles, the chemical shifts can also help distinguish between different regioisomers.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on general principles and data for related structures. Actual experimental values may vary.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| Triazole-C4/C5 | - | ~130-145 | Singlet |
| -CH₂- | ~2.7-2.9 | ~20-25 | Quartet |
| -CH₃ | ~1.2-1.4 | ~12-15 | Triplet |
While the aromatic 1,2,3-triazole ring is planar, related reduced structures like triazolines possess non-planar rings and can exhibit complex conformational equilibria. NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOE) and coupling constants, is a powerful tool for studying these conformations. nih.govnih.gov For instance, 2D NOESY experiments can reveal through-space proximities between protons, helping to define the preferred spatial arrangements of substituents. nih.gov Quantum chemical calculations are often used in conjunction with NMR data to provide a more detailed understanding of the conformational landscape of these molecules. nih.govnih.gov
X-ray Crystallography for Definitive 3-D Structure Determination
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of triazole derivatives reveals how molecules are arranged in the crystal lattice. This packing is governed by various intermolecular forces. In derivatives of this compound that possess hydrogen bond donors (like an N-H proton) and acceptors (the nitrogen atoms of the triazole ring), hydrogen bonds are often a dominant force in the crystal packing. core.ac.ukmdpi.comresearchgate.net These interactions can lead to the formation of supramolecular structures such as chains or sheets. nih.gov
Table 2: Common Intermolecular Interactions in Triazole Derivatives
| Interaction Type | Description | Typical Distance (Å) |
| N-H···N Hydrogen Bond | A strong directional interaction between a hydrogen on one triazole and a nitrogen on another. | 2.8 - 3.2 |
| C-H···N Hydrogen Bond | A weaker hydrogen bond involving a carbon-hydrogen bond and a nitrogen acceptor. | 3.2 - 3.6 |
| π-π Stacking | Attraction between the electron clouds of adjacent triazole rings. | 3.3 - 3.8 |
| Van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Varies |
For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration. By using anomalous dispersion, the absolute arrangement of atoms in space can be unequivocally established. This is crucial for applications where stereochemistry plays a key role, such as in pharmaceuticals. Alternative methods for assigning absolute configuration in chiral triazoles include the use of chiral high-performance liquid chromatography (HPLC) and circular dichroism (CD) spectroscopy. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of this compound. HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₆H₁₁N₃), HRMS would provide an exact mass measurement that corresponds to this specific combination of atoms, thereby confirming its molecular formula.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are indispensable tools for the characterization of molecular structures. For this compound, these methods provide critical information on its functional groups and electronic properties.
Vibrational Analysis of Functional Groups
Infrared spectroscopy probes the vibrational modes of a molecule, offering a unique fingerprint based on its constituent functional groups. The analysis of the IR spectrum of this compound involves identifying the characteristic vibrations of the triazole ring and the diethyl substituents.
The vibrational spectra of 1,2,3-triazoles have been the subject of both experimental and theoretical studies. nih.govrsc.org Assignments of observed bands are often supported by computational methods, such as density functional theory (DFT), which show good agreement with experimental data. nih.gov For the parent 2H-1,2,3-triazole, fundamental frequencies have been reported and analyzed. researchgate.net
Key vibrational modes for this compound are expected as follows:
Triazole Ring Vibrations : The 1,2,3-triazole ring gives rise to several characteristic bands. Ring stretching vibrations, involving C=N and N=N bonds, typically appear in the 1400-1600 cm⁻¹ region. researchgate.net Ring breathing modes and other deformations are found at lower wavenumbers. Specific "marker bands" can be used to characterize the triazole ring. nih.gov For instance, C=C stretching vibrations in 2H-1,2,3-triazole derivatives have been noted in the 1448-1522 cm⁻¹ range. researchgate.net
C-H Vibrations : The molecule contains both aromatic C-H bonds on the triazole ring (at the 2-position nitrogen's hydrogen in the tautomeric form, though 2H implies substitution at N2) and aliphatic C-H bonds in the ethyl groups. Aromatic C-H stretching vibrations are typically weak and appear in the 3000-3150 cm⁻¹ region. researchgate.net Aliphatic C-H stretching vibrations from the ethyl groups (CH₂ and CH₃) are expected in the 2850-3000 cm⁻¹ range. C-H bending vibrations (scissoring, rocking, wagging, and twisting) for the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ region.
N-H Vibrations : For the 1H-tautomer, a broad N-H stretching band would be expected around 3200-3500 cm⁻¹, characteristic of hydrogen-bonded N-H groups. In the 2H-tautomer, this is absent if the 2-position is substituted, but the parent 2H-1,2,3-triazole has an N-H bond.
The table below summarizes the expected principal IR absorption bands for this compound based on data from related structures.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic/Heteroaromatic) | Triazole Ring | 3080 - 3150 |
| C-H Stretch (Asymmetric & Symmetric) | -CH₂, -CH₃ (Ethyl) | 2850 - 2980 |
| C=N, N=N Stretch | Triazole Ring | 1400 - 1600 |
| C-H Bend (Scissoring/Asymmetric) | -CH₂, -CH₃ (Ethyl) | 1350 - 1470 |
| Ring Breathing/Deformation | Triazole Ring | 900 - 1200 |
Electronic Absorption Properties
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic and heterocyclic compounds like 1,2,3-triazoles, the most common transitions are π → π* and n → π*.
Studies on the parent 1,2,3-triazole molecule show that its gas-phase UV absorption spectrum is dominated by a strong, broad absorption band centered around 205 nm, which is assigned to a π → π* transition. researchgate.netresearchgate.netrsc.org The lowest energy UV band of 1,2,3-triazole, observed around 5.5-6.5 eV (approximately 190-225 nm), has been assigned to three distinct electronically excited states. nih.gov
For this compound, the electronic absorption properties are expected to be influenced by the ethyl substituents. Ethyl groups are alkyl groups that act as weak auxochromes. Their electron-donating inductive effect (+I) on the triazole ring can slightly modify the energy of the molecular orbitals involved in the electronic transitions. This typically results in a small bathochromic shift (a shift to longer wavelengths) of the π → π* absorption maximum compared to the unsubstituted 2H-1,2,3-triazole. The n → π* transitions are generally weaker in intensity and may be obscured by the more intense π → π* bands.
The electronic absorption data for the parent compound and the expected characteristics for its diethyl derivative are outlined below.
| Compound | Transition | λmax (nm) (in gas phase) | Expected Effect of Diethyl Substitution |
| 2H-1,2,3-Triazole | π → π | ~205 researchgate.netrsc.org | N/A |
| This compound | π → π | Expected > 205 | Bathochromic (red) shift |
| This compound | n → π | Not reported | May be submerged under π → π band |
Tautomerism and Isomerism in the 1,2,3 Triazole System
Annular Tautomerism (2H- vs. 1H-Triazole)
Annular tautomerism in unsubstituted 1,2,3-triazole involves the migration of a proton between the nitrogen atoms, leading to an equilibrium between the 1H- and 2H-tautomers. nih.gov These isomers, while structurally similar, exhibit distinct physical and chemical properties. The position of this equilibrium is not fixed and is highly sensitive to the surrounding environment, including the physical phase (gas, liquid, or solid) and the presence of solvents. nih.gov In solution, the studied triazoles exist in a dynamic exchange equilibrium due to this prototropic tautomerism of the NH-proton. acs.orgnih.gov
Gas-Phase Tautomeric Preferences
In the gas phase, there is a pronounced preference for the 2H-tautomer of 1,2,3-triazole. researchgate.netresearchgate.net Computational and experimental studies have consistently shown it to be the more stable form. The energy difference between the two tautomers is estimated to be approximately 3.5 to 4.5 kcal/mol, favoring the 2H isomer. nih.gov This significant energy gap results in a tautomeric mixture where the 2H form is overwhelmingly predominant. researchgate.netresearchgate.net The relative abundance has been estimated to be as skewed as 1:1000 in favor of the 2H-tautomer at room temperature. researchgate.net This stability is attributed to factors including lone-pair repulsion. researchgate.netrsc.org Despite the lower abundance of the 1H tautomer, its significantly larger dipole moment allows for its observation via millimeter-wave spectroscopy. nih.gov
| Property | 1H-1,2,3-Triazole | 2H-1,2,3-Triazole | Reference |
| Relative Gas-Phase Stability | Less Stable | More Stable | nih.gov |
| Energy Difference (ΔE) | +3.5–4.5 kcal/mol | 0 kcal/mol (Reference) | nih.gov |
| Calculated Energy Difference (ΔE) | +14.7 kJ/mol | 0 kJ/mol (Reference) | researchgate.net |
| Relative Abundance (Room Temp) | ~0.1% | >99.9% | researchgate.net |
| Dipole Moment (μ) | 4.38 D | 0.218 D | nih.govresearchgate.net |
Solvent Effects on Tautomeric Equilibria
The tautomeric equilibrium of 1,2,3-triazole is dramatically influenced by the solvent. researchgate.net While the 2H-tautomer is favored in the gas phase and nonpolar solvents, polar solvents can shift the equilibrium to favor the 1H-tautomer. nih.govresearchgate.net This shift is primarily due to the large difference in dipole moments between the two forms. The 1H-tautomer has a much larger dipole moment compared to the nearly nonpolar 2H-tautomer, leading to stronger stabilizing interactions with polar solvent molecules. nih.gov
In aqueous solution, while the stabilization of the 1H form is significant, the 2H-tautomer is still found to be the more favored species, though by a much smaller margin than in the gas phase, with a ratio of approximately 1:2. rsc.org Theoretical studies combining incremental microsolvation with continuum models have shown good agreement with experimental results, highlighting the importance of specific water molecule interactions in determining the equilibrium in aqueous media. researchgate.net
| Phase/Solvent | Favored Tautomer | Tautomeric Ratio (1H:2H) | Primary Reason | Reference |
| Gas Phase | 2H | ~1:1000 | Intrinsic stability | researchgate.net |
| Aqueous Solution | 2H | ~1:2 | Lone-pair repulsion and solvation effects | rsc.org |
| Polar Solvents | 1H (preferentially stabilized) | Varies | Stronger dipole-dipole interactions with the highly polar 1H tautomer | nih.gov |
Ring-Chain Tautomerism in Condensed Triazole Systems
Beyond annular tautomerism, certain substituted triazoles can exhibit ring-chain tautomerism, an equilibrium between an open-chain structure and a cyclic form. wikipedia.org This phenomenon typically occurs in molecules possessing functional groups that can react intramolecularly. For this to occur, the open-chain tautomer must contain at least two functional groups: one with a double bond and a second that can add across it. intellectualarchive.com
While specific studies on condensed systems of 4,5-diethyl-1,2,3-triazole are not prevalent, research on related heterocyclic systems provides valuable insight. For instance, studies on 2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)acetaldehyde have demonstrated a clear ring-chain tautomeric equilibrium. intellectualarchive.com In this case, the compound exists predominantly in a cyclic, condensed "ring" form (3-phenyl-5,6-dihydrothiazolo[2,3-c] acs.orgnih.govresearchgate.nettriazol-5-ol) in the solid state, while the open "chain" aldehyde form is dominant in solution. This equilibrium was confirmed through spectroscopic methods and X-ray crystallography. intellectualarchive.com Such equilibria are crucial in understanding the reactivity and structural diversity of substituted triazoles.
Computational Approaches to Tautomerism and Relative Stabilities
Computational chemistry has become an indispensable tool for elucidating the tautomeric equilibria and relative stabilities of 1,2,3-triazole isomers. acs.org A variety of theoretical methods are employed to model these systems with high accuracy.
Quantum Mechanics and DFT: Ab initio methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with various functionals (e.g., B3LYP, wB97XD) are used to calculate equilibrium geometries, harmonic force fields, and Gibbs free energies of tautomerization. researchgate.net These calculations have successfully predicted the greater stability of the 2H-tautomer in the gas phase and the influence of solvents on the equilibrium. researchgate.netresearchgate.net
NMR Spectroscopy Correlation: A combined approach correlating high-level calculated and experimental Nuclear Magnetic Resonance (NMR) chemical shifts is used to analyze tauto-conformational preferences in solution. acs.orgnih.gov This methodology allows for the assignment of unresolved NMR signals and the reliable identification of the most stable conformations in dynamic systems with varying tautomeric ratios. acs.orgnih.gov
Free Energy Perturbation Studies: These methods are used in conjunction with quantum mechanics to study the tautomeric equilibrium in both the gas phase and in solution, providing a deeper understanding of solvent effects. researchgate.netacs.org
These computational approaches provide results that are often in excellent agreement with experimental data from millimeter-wave spectroscopy and other techniques, confirming their predictive power. nih.gov
Influence of 4,5-Diethyl Substitution on Tautomeric Preferences
The presence of substituents on the triazole ring can significantly alter the tautomeric equilibrium. While specific experimental data on the 4,5-diethyl derivative is limited, the electronic effects of alkyl groups allow for well-founded predictions. Diethyl groups at the 4 and 5 positions act as electron-donating groups through an inductive effect.
This electron donation increases the electron density within the heterocyclic ring, which in turn affects the basicity of the nitrogen atoms. The relative stability of the 1H- and 2H-tautomers is sensitive to the electron distribution in the ring. The increased electron density could differentially stabilize or destabilize the protonated nitrogen in each tautomer, thereby shifting the equilibrium point observed in the unsubstituted parent compound. Studies on other substituted triazoles have shown that both electron-donating and electron-withdrawing groups can have a remarkable impact on tautomeric behavior, often controlled by a combination of inductive, resonance, and steric effects. nih.govresearchgate.net Therefore, the 4,5-diethyl substitution is expected to modulate the energetic balance between the 1H and 2H forms, although the precise extent of this influence would require specific experimental or computational investigation.
Computational and Theoretical Studies of 4,5 Diethyl 2h 1,2,3 Triazole
Quantum Chemical Calculations (Ab Initio and Density Functional Theory)
Quantum chemical calculations, including Ab Initio and Density Functional Theory (DFT) methods, are fundamental to understanding the molecular properties of triazole derivatives. These approaches are used to predict molecular structures, energies, and various electronic properties from first principles.
Geometry Optimization and Energetic Profiles
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For related triazole compounds, methods like DFT with the B3LYP functional are commonly employed to determine optimized structural parameters. This analysis helps in understanding the stability of different tautomers and conformers. Energetic profiles, calculated through these methods, can reveal the relative stabilities of isomers and the energy landscape of the molecule.
Calculation of Electronic Properties (e.g., Molecular Electrostatic Potential, HOMO-LUMO orbitals)
The electronic properties of a molecule are crucial for predicting its reactivity and intermolecular interactions.
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule and identify sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical hardness. For many organic molecules, a smaller gap suggests higher reactivity.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms that are difficult to study experimentally. For the synthesis of triazoles, such as through 1,3-dipolar cycloaddition reactions, DFT calculations can map out the entire reaction pathway.
Transition State Analysis and Reaction Energetics
By modeling the reaction, chemists can identify the structures of transition states—the highest energy points along the reaction coordinate. Calculating the energies of reactants, transition states, and products allows for the determination of activation energies and reaction enthalpies. This information is critical for understanding reaction kinetics and predicting the feasibility of a proposed mechanism.
Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Insights (design focus)
Molecular modeling and docking are essential techniques in drug design and discovery, used to predict how a molecule (a ligand) might bind to a biological target, such as a protein or enzyme. These studies are foundational for understanding the Structure-Activity Relationship (SAR), which links a molecule's chemical structure to its biological activity.
For new therapeutic agents based on triazole scaffolds, docking simulations can predict the binding mode and affinity within the active site of a target protein. This allows medicinal chemists to rationally design new derivatives with improved potency and selectivity by modifying the structure to enhance favorable interactions (like hydrogen bonds or hydrophobic interactions) with the target. While this approach has been applied to numerous triazole-containing compounds, specific docking studies for 4,5-Diethyl-2H-1,2,3-triazole are not documented.
In Silico Docking to Elucidate Binding Modes and Rationalize Properties
In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or enzyme. This method is instrumental in drug discovery for elucidating the binding mode of ligands like this compound and rationalizing their biological properties. The process involves computationally placing the ligand into the active site of a receptor and scoring the different poses based on their binding affinity.
For this compound, the triazole ring itself is a key pharmacophore. The nitrogen atoms can act as hydrogen bond acceptors, while the ring system can participate in various non-covalent and dipole-dipole interactions. nih.gov In studies involving metalloenzymes, the nitrogen atoms of the triazole ring are known to be crucial for activity, often by coordinating with the metal ion in the active site. nih.gov The diethyl substituents at the C4 and C5 positions are significant for establishing hydrophobic and van der Waals interactions within the binding pocket of a receptor.
Docking studies on structurally related 4,5-disubstituted 1,2,3-triazole derivatives have been employed to identify potent inhibitors for various enzymes. nih.govnih.gov These analyses reveal that the specific orientation and interactions of the substituents on the triazole ring are critical for inhibitory activity. For this compound, a docking study would aim to identify key amino acid residues that interact with the molecule, providing a structural basis for its observed or predicted biological activity. The binding energy, calculated from these interactions, serves as an estimate of the ligand's affinity for the target. nih.gov
Table 1: Potential Molecular Interactions for this compound in Docking Studies
| Interaction Type | Participating Moiety of Ligand | Potential Interacting Partner in Receptor |
| Hydrogen Bonding | Nitrogen atoms (N1, N3) of triazole ring | Amino acid residues (e.g., Ser, Thr, Gln) |
| Hydrophobic Interactions | Ethyl groups at C4 and C5 | Nonpolar amino acid residues (e.g., Val, Leu, Ile) |
| Metal Coordination | Nitrogen atoms (N1, N3) of triazole ring | Metal ions in enzyme active sites (e.g., Fe, Zn) |
| van der Waals Forces | Entire molecule | Amino acid residues in the binding pocket |
Quantitative Structure-Activity Relationship (QSAR) for Predicting Structural Modifications to Enhance Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.trdergipark.org.tr For a compound like this compound, QSAR studies are invaluable for predicting how structural modifications might enhance a desired biological effect, such as inhibitory potency against a specific enzyme. dergipark.org.tr
A 3D-QSAR study on triazole derivatives involves aligning a set of structurally similar molecules and analyzing their steric and electrostatic fields. nih.govresearchgate.net To develop a QSAR model for analogues of this compound, a training set of related compounds with experimentally determined activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors fall into several categories, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP).
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate a mathematical equation that correlates the descriptors with biological activity. dergipark.org.trleidenuniv.nl This model is validated internally and externally to ensure its statistical significance and predictive power. nih.gov The resulting QSAR model can produce contour maps that highlight regions where modifications to the structure are likely to increase or decrease activity. researchgate.net For this compound, such a model could guide the synthesis of new derivatives—for instance, by suggesting whether increasing the chain length of the alkyl groups at the C4 and C5 positions or introducing different functional groups would be beneficial for activity.
Table 2: Common Molecular Descriptors in QSAR Studies of Triazole Derivatives
| Descriptor Class | Example Descriptor | Relevance to this compound |
| Electronic | Dipole Moment, Atomic Charges | Describes the electronic nature of the triazole ring and its interaction potential. |
| Steric | Molar Refractivity, Molecular Volume | Quantifies the size and shape of the diethyl substituents. |
| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity, influencing membrane permeability and binding. |
| Topological | Wiener Index, Connectivity Indices | Describes the branching and connectivity of the molecular structure. |
Protonation Processes and Basicity Studies
The basicity of the 1,2,3-triazole ring is a fundamental chemical property that influences its behavior in biological systems, including its ability to interact with receptors and its pharmacokinetic profile. 1,2,3-triazoles are generally considered weak bases. nih.gov The protonation process involves the addition of a proton to one of the nitrogen atoms in the heterocyclic ring.
For this compound, which exists as the 2H-tautomer, protonation can occur at either the N1 or N3 position. The relative stability of the resulting protonated species (triazolium cations) determines the preferred site of protonation. Theoretical studies, often employing Density Functional Theory (DFT), are a powerful tool for investigating these processes. dnu.dp.ua Computational methods can be used to calculate the proton affinity (PA) for each nitrogen atom and to predict the pKa value of the conjugate acid. researchgate.net The presence of the two electron-donating ethyl groups at the C4 and C5 positions is expected to increase the electron density in the ring, thereby slightly increasing the basicity of the molecule compared to the unsubstituted 2H-1,2,3-triazole. Experimental determination of pKa values can be performed using potentiometric or spectrophotometric titration methods. researchgate.net
Studies on the parent 1,2,3-triazole show that the 2H-tautomer is more stable than the 1H-tautomer in the gas phase, which is the state typically modeled in theoretical calculations. nih.gov Understanding the site and ease of protonation is critical, as the charge state of the molecule affects its solubility, membrane transport, and ability to form ionic bonds with biological targets.
Table 3: Experimental and Theoretical pKa Values of Parent Triazoles and Related Compounds
| Compound | Method | pKa (Conjugate Acid) | Reference |
| 1H-1,2,3-Triazole | Experimental | 1.17 | Guidechem |
| Substituted Hydroxytriazoles | Experimental (Potentiometric) | 3.63 - 4.41 | rsc.org |
| Various 1,2,4-Triazoles | Theoretical (Semi-empirical) | Varies by solvent | researchgate.netuniv-ovidius.ro |
| Various 1,2,4-Triazoles | Experimental (Potentiometric) | Varies by solvent | researchgate.net |
Applications of 4,5 Diethyl 2h 1,2,3 Triazole in Advanced Chemical Fields
Applications in Organic Synthesis as Building Blocks and Linkers
The predictable reactivity and stable nature of the 4,5-disubstituted-1,2,3-triazole core make it an exemplary building block in organic synthesis. Its facile incorporation into molecules is often achieved through highly reliable reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. rsc.orgnih.govfrontiersin.org This reaction's high yields, mild conditions, and broad functional group tolerance allow for the straightforward synthesis of diverse triazole derivatives. rsc.org
The 4,5-disubstituted-1,2,3-triazole ring is not merely an inert scaffold; it is an active participant in further molecular elaboration. The positions on the triazole ring can be functionalized, enabling its use in a variety of coupling reactions. For instance, halo-substituted 1,2,3-triazoles can undergo Suzuki–Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. rsc.org This allows for the attachment of various aryl or vinyl groups at specific positions on the triazole ring.
Furthermore, methods have been developed for direct C-H functionalization, such as the deprotonation at the 5-position followed by reaction with electrophiles, to introduce substituents like phosphine (B1218219) groups. acs.org These functionalization strategies significantly enhance the utility of the triazole core, allowing it to serve as a versatile platform for creating a wide array of more complex structures.
Table 1: Synthetic Reactions Involving 1,2,3-Triazole Scaffolds
| Reaction Type | Description | Application |
|---|---|---|
| Azide-Alkyne Cycloaddition (Click Chemistry) | A [3+2] cycloaddition reaction between an azide (B81097) and an alkyne to form a 1,2,3-triazole ring. Often catalyzed by copper(I) for high regioselectivity (1,4-disubstituted) or ruthenium(II) for the 1,5-isomer. rsc.orgnih.govnih.gov | Primary method for synthesizing the triazole core, linking different molecular fragments together. rsc.org |
| Suzuki–Miyaura Cross-Coupling | A palladium-catalyzed reaction between a halo-triazole and a boronic acid to form C-C bonds. rsc.org | Functionalization of the triazole ring by introducing aryl or vinyl substituents. rsc.org |
| Sonogashira Cross-Coupling | A palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. Used to synthesize alkyne precursors for triazole formation. researchgate.net | Preparation of functionalized alkynes which are then converted into 4,5-disubstituted triazoles. researchgate.net |
| C-H Functionalization/Lithiation | Direct deprotonation of a C-H bond on the triazole ring (e.g., at the C5 position) followed by quenching with an electrophile. acs.org | Introduction of a wide range of functional groups directly onto the triazole ring. acs.org |
The triazole unit is frequently employed as a linker to connect different molecular fragments, leading to the construction of intricate and functionally diverse molecules. rsc.org Its linear, rigid geometry and defined bond angles make it an excellent component for building well-defined molecular architectures. Researchers have successfully synthesized complex molecules where the 1,2,3-triazole ring bridges other heterocyclic systems, such as pyrazoles and thiazoles.
The synthesis of these multi-ring systems often involves multi-step or multi-component reactions where the triazole formation is a key step. nih.govorganic-chemistry.org These strategies demonstrate the triazole's role as a reliable and stable component for assembling larger, polyfunctional molecular frameworks valuable in materials science and medicinal chemistry. organic-chemistry.org
The ability to easily introduce different functional groups onto the triazole scaffold makes it ideal for designing bifunctional or multifunctional molecules. By attaching distinct chemical entities to the substituents at the 1, 4, and 5 positions, molecules with dual properties can be engineered. For example, a triazole can serve as a bridge connecting a targeting moiety to a therapeutic agent in medicinal chemistry applications.
In coordination chemistry, this bifunctionality is exemplified by ligands such as 1H-1,2,3-triazole-4,5-dithiolates. rsc.orgmdpi.com These molecules possess both the N-donor atoms of the triazole ring and the S-donor atoms of the dithiolate group, allowing them to coordinate to metal centers in multiple ways or to bridge different metal ions, showcasing the design of molecules with multiple reactive sites. rsc.org
Coordination Chemistry and Ligand Design
The nitrogen-rich 1,2,3-triazole ring is an outstanding ligand for coordinating with metal ions. researchgate.net The lone pairs of electrons on its nitrogen atoms, particularly the N2 and N3 atoms, can effectively bond with a wide range of transition metals. This has led to an explosion of interest in using 4,5-disubstituted-1,2,3-triazoles in coordination chemistry and the design of novel metallosupramolecular structures. researchgate.netrsc.org
The 1,2,3-triazole unit can act as a ligand in several coordination modes. The most common is a monodentate fashion through the N3 atom, but it can also act as a bridging ligand using both N2 and N3 atoms to connect two metal centers. researchgate.netrsc.org This versatility allows for the creation of a diverse array of metal complexes with varying geometries and properties.
Complexes with metals such as Nickel(II), Cobalt(II), Palladium(II), and Ruthenium(II) have been synthesized and characterized. rsc.orgnih.gov The coordination of a metal ion to a triazole ligand can enhance its biological activity, as demonstrated in studies where Co(II) and Ni(II) triazole complexes showed improved antimicrobial properties compared to the free ligand or metal salt alone. nih.gov
Table 2: Examples of Metal Complexes with 1,2,3-Triazole-Based Ligands
| Metal Ion | Ligand Type | Resulting Complex/Architecture | Reference |
|---|---|---|---|
| Ni(II), Pd(II) | 1H-1,2,3-triazole-4,5-dithiolate | Square planar complexes, e.g., [Ni(dppe)(tazdt)] | rsc.org |
| Co(III) | 1H-1,2,3-triazole-4,5-dithiolate | Half-sandwich complex, e.g., [(η⁵-C₅H₅)Co(tazdt)] | mdpi.com |
| Co(II) | 1,2,3-triazole and thiocyanate | Mixed-ligand complex with enhanced antimicrobial activity | nih.gov |
| Ni(II) | 1,2,3-triazole and thiocyanate | Mixed-ligand complex with enhanced antimicrobial activity | nih.gov |
| Ru(II) | Pyridyl-1,2,3-triazole | Triply-stranded helicate complex | nih.gov |
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The ability of 4,5-disubstituted triazoles to act as bridging ligands makes them excellent candidates for the construction of MOFs. Their rigid structure helps in forming stable, porous networks with well-defined channels and cavities.
Several MOFs incorporating triazole-based linkers have been reported. For example, a pillared MOF where a custom-designed triazole-dipyridine ligand replaced the standard 4,4′-bipyridine linker resulted in a framework with a significantly enhanced CO₂ uptake capacity, demonstrating how incorporating a triazole moiety can tune the properties of the material. rsc.org Similarly, cadmium(II) has been used to form 3D coordination networks with triazole-based ligands, resulting in materials with interesting luminescence properties. mdpi.com The use of triazoles in MOFs is a promising area for developing new materials for gas storage, separation, and catalysis. mdpi.com
Investigation of Metal-Ligand Binding Strategies
The 1,2,3-triazole ring is an effective ligand for coordinating with transition metals. The binding strategy primarily involves the nitrogen atoms of the triazole ring, which act as Lewis bases, donating electron pairs to the metal center. Depending on the denticity of the ligand and the metal's coordination preference, 1,2,3-triazole derivatives can function as monodentate or bridging ligands. researchgate.net In the case of 4,5-Diethyl-2H-1,2,3-triazole, coordination is expected to occur through the N2 and N3 nitrogen atoms, allowing it to act as a bridging ligand between two metal centers or as a bidentate chelating ligand to a single metal center.
Quantum chemistry calculations and experimental data on related systems show that the electron-rich nature of the triazole ring facilitates strong binding. rsc.orgrsc.org The diethyl groups can influence the ligand's conformational flexibility and the steric environment around the metal center, thereby affecting the stability and reactivity of the resulting complex. Studies on similar 1,2,3-triazole-based ligands demonstrate their ability to form stable complexes with a variety of transition metals, including rhodium, platinum, gold, nickel, and cobalt. uobaghdad.edu.iqnih.gov
Design of Coordination Complexes for Specific Interactions
The design of coordination complexes using triazole-based ligands like this compound is a strategic process aimed at creating materials with specific functions, such as catalysis, sensing, or targeted biological activity. rsc.orgmdpi.com By selecting appropriate metal ions and modifying the ligand structure, complexes with desired geometries and electronic properties can be synthesized.
Table 1: Design Principles for 1,2,3-Triazole-Based Coordination Complexes
| Design Principle | Targeted Interaction / Property | Resulting Complex Geometry | Potential Application |
|---|---|---|---|
| Ligand Chelation | Enhanced complex stability | Octahedral, Square Planar uobaghdad.edu.iq | Catalysis, Antimicrobials nih.gov |
| Bridging Ligands | Formation of coordination polymers | 1D Chains, 2D/3D Frameworks mdpi.com | Gas Adsorption, Sensing |
| Steric Hindrance | Control of metal coordination number | Varies (e.g., Tetrahedral) | Selective Catalysis |
| Functional Substituents | Specific intermolecular interactions | Supramolecular Assemblies mdpi.com | Molecular Recognition |
Materials Science and Functional Materials
Development of Multifunctional Organic Materials
The 2H-1,2,3-triazole scaffold is a promising building block for creating multifunctional organic materials. mdpi.com Its inherent properties, including chemical stability, ability to engage in strong intermolecular interactions, and tunable electronic characteristics, make it highly versatile. Derivatives of 2H-benzo[d]1,2,3-triazole (BTz), a related structure, have been shown to be excellent candidates for multifunctional materials due to their facile modulation and ability to self-assemble. mdpi.com The introduction of diethyl groups on the core triazole ring is a synthetic modification that can tune the material's properties, such as solubility and packing in the solid state, which are critical for applications in materials science. rsc.org Poly-1,2,3-triazoles have demonstrated widespread applications in areas like surface modification and the development of functional macromolecules. rsc.orgresearchgate.net
Self-Assembly Properties and Donor-Acceptor Structures
The planar and rigid nature of the triazole ring promotes self-assembly into ordered supramolecular structures through non-covalent interactions like π-π stacking and hydrogen bonding. researchgate.net Studies on T-shaped 2H-benzo[d] mdpi.comrsc.orgnih.govtriazole derivatives show that peripheral substituents significantly influence the morphology of the resulting aggregates, leading to structures like crystalline needles or flower-like aggregates. researchgate.netresearchgate.net
Furthermore, the 1,2,3-triazole ring can function as an effective electron-acceptor moiety. mdpi.com This characteristic is crucial for constructing donor-acceptor (D-A) systems, where the triazole is covalently linked to an electron-donating group. nih.govrsc.org Such D-A structures can exhibit intramolecular charge transfer (ICT), a fundamental process for many optoelectronic applications. mdpi.com The 1,2,3-triazole ring has been successfully used as a linker in complex D-A conjugates, such as those involving porphyrins and fullerenes, to modulate charge separation and recombination processes. nih.gov
Potential in Optoelectronic Applications
The unique electronic properties of 2H-1,2,3-triazole derivatives make them suitable for optoelectronic applications. Materials based on donor-acceptor-donor (D-A-D) structures with a 2H-benzo[d] mdpi.comrsc.orgnih.govtriazole core have been successfully tested as p-type semiconductors in organic field-effect transistors (OFETs). rsc.org The performance of these devices is critically dependent on the planarity of the structure and efficient intramolecular charge transfer. rsc.org
Moreover, the ability of some triazole derivatives to self-assemble into highly organized micro- or nanostructures has been harnessed to create optical waveguides. mdpi.comresearchgate.net These structures can confine and guide light, which is essential for developing novel photonic devices. The combination of the electron-donating properties of moieties like carbazole (B46965) with electron-accepting units has led to materials with applications in organic light-emitting diodes (OLEDs). rsc.org Given these precedents, this compound could serve as a core component or a modifying agent in the design of new materials for next-generation optoelectronics.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for 4,5-Diethyl-2H-1,2,3-Triazole
The pursuit of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For this compound, future research should prioritize the development of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.
Current synthetic approaches to 4,5-disubstituted-1,2,3-triazoles often rely on multi-step procedures or employ harsh reaction conditions. For instance, a metal-free synthesis from nitroallylic derivatives has been reported, as has a multi-component reaction involving phosphonium (B103445) salts, aldehydes, and sodium azide (B81097). While effective, these methods may have limitations in terms of substrate scope, atom economy, or the use of hazardous reagents.
Future research should explore avenues such as:
Photocatalysis and Flow Chemistry: These modern synthetic tools offer the potential for milder reaction conditions, improved selectivity, and safer handling of reactive intermediates. The application of photocatalysis could enable novel bond formations leading to the triazole ring under visible light irradiation, minimizing the need for thermal energy. Flow chemistry, on the other hand, can provide enhanced control over reaction parameters, leading to higher yields and purity, and facilitating safer scale-up of the synthesis.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Exploring enzymatic routes to this compound could offer unparalleled selectivity and sustainability. This could involve the enzymatic synthesis of key precursors or the direct enzymatic cyclization to form the triazole ring.
Sustainable Starting Materials: A shift towards the use of renewable and readily available starting materials would significantly enhance the green credentials of any synthetic route. Research into the conversion of biomass-derived feedstocks into the necessary precursors for this compound synthesis is a promising long-term goal.
| Synthetic Approach | Potential Advantages | Research Focus |
| Photocatalysis | Mild reaction conditions, high selectivity, use of light as a reagent. | Development of novel photocatalytic systems for triazole ring formation. |
| Flow Chemistry | Enhanced safety, improved process control, ease of scalability. | Design and optimization of continuous flow reactors for the synthesis of this compound. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for the synthesis of triazole precursors or the final product. |
| Sustainable Feedstocks | Reduced reliance on fossil fuels, improved environmental footprint. | Development of synthetic pathways from biomass-derived platform molecules. |
Exploration of Under-researched Reactivity Patterns of this compound
A thorough understanding of the reactivity of this compound is crucial for its application in the synthesis of more complex molecules. While the general reactivity of the 1,2,3-triazole ring is known, the specific influence of the diethyl substitution pattern at the 4 and 5 positions remains largely unexplored.
Future investigations should focus on:
Cycloaddition Reactions: The triazole ring can participate in various cycloaddition reactions. A systematic study of the Diels-Alder and other cycloaddition reactions of this compound would provide valuable insights into its dienophilic or dienic character and open up new avenues for the synthesis of fused heterocyclic systems.
C-H Activation: The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Investigating the potential for C-H activation at the ethyl substituents or the triazole ring itself would enable the direct introduction of new functional groups, bypassing the need for pre-functionalized starting materials.
Post-Synthetic Modification: The development of methods for the selective modification of the pre-formed this compound scaffold would greatly enhance its utility as a building block. This could include reactions such as halogenation, nitration, or metal-catalyzed cross-coupling reactions at various positions of the molecule.
Catalytic Activity: The nitrogen-rich core of the triazole ring suggests its potential to act as a ligand for metal catalysts or even as an organocatalyst itself. Exploring the catalytic activity of this compound and its derivatives in various organic transformations is a promising area for future research.
Advanced Characterization Techniques for Understanding Dynamic Molecular Behavior
A deep understanding of the structure and dynamic behavior of this compound is fundamental to predicting its properties and reactivity. While standard characterization techniques provide basic structural information, advanced methods can offer a more nuanced picture of its molecular dynamics.
Future research in this area should employ:
Multinuclear and Dynamic NMR Spectroscopy: Advanced NMR techniques, including the study of ¹⁵N nuclei, can provide detailed information about the electronic structure and tautomeric equilibria of the triazole ring. Dynamic NMR spectroscopy can be used to study the kinetics and thermodynamics of conformational changes and tautomeric exchange processes in solution, which are crucial for understanding the molecule's behavior in different environments.
X-ray Crystallography: High-resolution single-crystal X-ray diffraction studies of this compound and its derivatives are essential for unambiguously determining their three-dimensional structures in the solid state. This information is invaluable for understanding intermolecular interactions and for computational modeling.
In-situ Spectroscopy: Techniques such as in-situ Raman and IR spectroscopy can be employed to monitor the formation of this compound in real-time. nih.gov This allows for the direct observation of reaction intermediates and the elucidation of reaction mechanisms, which is critical for optimizing synthetic procedures.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with techniques like ion mobility-mass spectrometry can provide detailed information about the fragmentation patterns of this compound, aiding in its identification and the characterization of its reaction products.
| Characterization Technique | Information Gained | Research Focus |
| Multinuclear NMR | Electronic structure, tautomeric equilibrium, conformational dynamics. | Detailed ¹H, ¹³C, and ¹⁵N NMR studies under various conditions. |
| X-ray Crystallography | Precise three-dimensional structure, intermolecular interactions. | Crystal structure determination of this compound and its key derivatives. |
| In-situ Spectroscopy | Reaction kinetics, identification of intermediates, mechanistic insights. | Real-time monitoring of synthetic reactions leading to the triazole. |
| Advanced Mass Spectrometry | Fragmentation pathways, isomer differentiation, structural elucidation. | Detailed analysis of ionization and fragmentation behavior. |
Deeper Computational Insights into Reactivity and Tautomeric Processes
Computational chemistry offers a powerful lens through which to investigate the intricacies of molecular behavior. For this compound, deeper computational studies can provide predictive insights that guide experimental work and accelerate discovery.
Key areas for future computational research include:
Tautomeric Stability and Interconversion: The 2H-1,2,3-triazole tautomer is one of several possible forms. High-level quantum chemical calculations can be used to accurately predict the relative stabilities of the different tautomers of 4,5-Diethyl-1,2,3-triazole in the gas phase and in various solvents. Furthermore, computational modeling can elucidate the transition states and energy barriers for the interconversion between these tautomers, providing a detailed understanding of the tautomeric dynamics.
Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction pathways for the synthesis and subsequent reactions of this compound. This can help in understanding the role of catalysts, identifying key intermediates and transition states, and predicting the regioselectivity and stereoselectivity of reactions.
Spectroscopic Properties: Computational methods can be used to predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies, and electronic absorption spectra. Comparing these predicted spectra with experimental data can aid in the structural confirmation of the molecule and its derivatives.
Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or at interfaces. This can be particularly useful for understanding its interactions with other molecules and its behavior in complex systems.
Expanding Applications in Emerging Areas of Chemical Science
The unique combination of properties offered by the this compound scaffold suggests its potential for application in a variety of emerging scientific fields. Future research should focus on exploring these possibilities.
Potential application areas include:
Materials Science: The triazole ring is known to be a stable and robust structural motif. This makes this compound a potential building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), and other functional materials with tailored electronic, optical, or mechanical properties.
Medicinal Chemistry: While the biological activity of this specific compound is not well-documented, the 1,2,3-triazole core is a well-established pharmacophore found in numerous approved drugs. Future research could involve the synthesis and biological evaluation of a library of derivatives of this compound to explore their potential as therapeutic agents.
Agrochemicals: The triazole class of compounds has a long history of use in agriculture as fungicides and herbicides. The specific substitution pattern of this compound may confer novel agrochemical properties, warranting investigation into its potential as a lead compound for the development of new crop protection agents.
Corrosion Inhibitors: The nitrogen atoms in the triazole ring can coordinate to metal surfaces, making triazole derivatives effective corrosion inhibitors. The potential of this compound and its derivatives to protect various metals from corrosion should be explored.
Interdisciplinary Research Integrating Synthesis, Theory, and Materials Science
The most impactful future research on this compound will likely come from a highly interdisciplinary approach that integrates synthetic chemistry, computational theory, and materials science.
A synergistic research program could involve:
Theory-Guided Synthesis: Using computational modeling to predict the properties and reactivity of novel derivatives of this compound, thereby guiding the synthetic efforts towards molecules with desired characteristics.
Synthesis for Materials Applications: The targeted synthesis of specific derivatives of this compound for incorporation into advanced materials, followed by a thorough characterization of the resulting materials' properties.
Feedback Loop between Experiment and Theory: A close collaboration between experimentalists and theoreticians, where experimental results are used to refine computational models, and computational predictions are used to design new experiments, will be crucial for accelerating progress in this field.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a relatively understudied molecule into a valuable tool for innovation across a wide range of chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
